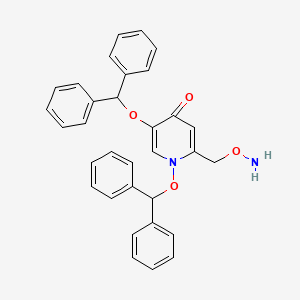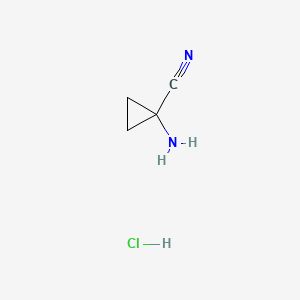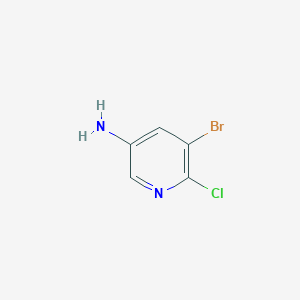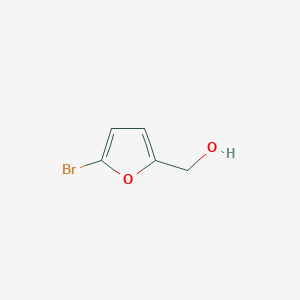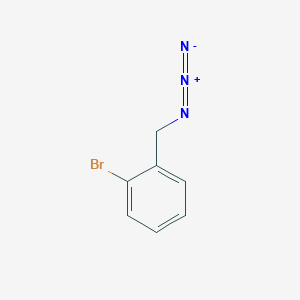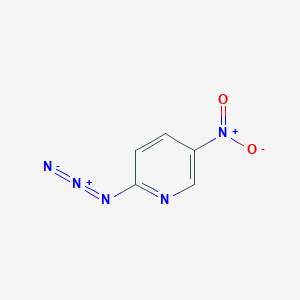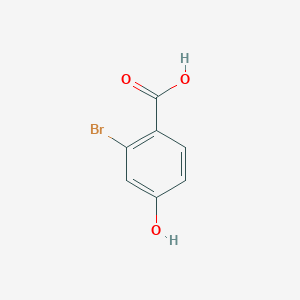
4-Bromo-5-chlorothiophene-2-carboxylic acid
Descripción general
Descripción
4-Bromo-5-chlorothiophene-2-carboxylic acid is a chemical compound with the molecular weight of 241.49 . Its IUPAC name is 4-bromo-5-chloro-2-thiophenecarboxylic acid .
Molecular Structure Analysis
The molecular structure of 4-Bromo-5-chlorothiophene-2-carboxylic acid can be represented by the linear formula C5H2BrClO2S . The InChI code for this compound is 1S/C5H2BrClO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) .Physical And Chemical Properties Analysis
4-Bromo-5-chlorothiophene-2-carboxylic acid is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Polyhalogenated Thiophene Derivatives
Polyhalogenated thiophenes are crucial in the field of organic chemistry due to their potential as building blocks for more complex molecules. The presence of both bromine and chlorine atoms in 4-Bromo-5-chlorothiophene-2-carboxylic acid makes it a valuable precursor for the synthesis of various functionalized thiophene derivatives. These derivatives can be further utilized to create new molecular structures, which are significant in the development of pharmaceuticals and materials science .
Halogen Dance Reaction
The halogen dance (HD) reaction is a synthetic method used to rearrange halogen atoms within a molecule, facilitating the functionalization of specific positions that are otherwise difficult to access. 4-Bromo-5-chlorothiophene-2-carboxylic acid can undergo HD reactions to form rearranged lithiated intermediates, which are pivotal for subsequent chemical transformations .
Development of Organic Electronics
Thiophene derivatives are known for their electronic properties, making them suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The functional groups present in 4-Bromo-5-chlorothiophene-2-carboxylic acid allow for the fine-tuning of electronic characteristics, which is essential for optimizing the performance of these devices .
Pharmaceutical Intermediates
The carboxylic acid group in 4-Bromo-5-chlorothiophene-2-carboxylic acid offers a reactive site for coupling reactions, making it a valuable intermediate in the synthesis of various pharmaceutical compounds. Its polyhalogenated structure can be leveraged to create drugs with enhanced pharmacological properties .
Agrochemical Research
In agrochemical research, thiophene derivatives are explored for their potential as herbicides, insecticides, and fungicides. The halogen atoms in 4-Bromo-5-chlorothiophene-2-carboxylic acid can be critical for the biological activity of these compounds, influencing their interaction with biological targets .
Material Science Applications
The incorporation of thiophene derivatives into polymers can result in materials with unique properties, such as increased thermal stability and conductivity. 4-Bromo-5-chlorothiophene-2-carboxylic acid can serve as a monomer or cross-linking agent in the creation of these advanced materials .
Catalysis
Thiophene derivatives can act as ligands in catalytic systems, influencing the reactivity and selectivity of the catalyst. 4-Bromo-5-chlorothiophene-2-carboxylic acid, with its multiple reactive sites, can be modified to fit into various catalytic frameworks, enhancing the efficiency of chemical reactions .
Environmental Studies
Halogenated thiophenes are often used as model compounds in environmental studies to understand the behavior of persistent organic pollutants. The study of 4-Bromo-5-chlorothiophene-2-carboxylic acid can provide insights into the degradation pathways and environmental impact of similar compounds .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
4-bromo-5-chlorothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVLYODPDQGKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564978 | |
| Record name | 4-Bromo-5-chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chlorothiophene-2-carboxylic acid | |
CAS RN |
60729-37-5 | |
| Record name | 4-Bromo-5-chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Bromomethyl)-5-fluorobenzo[d]isoxazole](/img/structure/B1284001.png)
